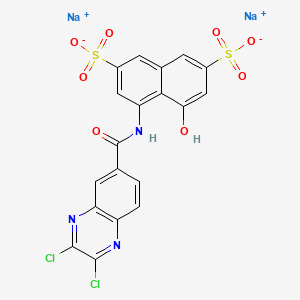
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including the introduction of the quinoxaline moiety and the sulphonation of the naphthalene ring. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline derivatives, while reduction may yield naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate can be compared with other similar compounds, such as:
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound shares a similar quinoxaline moiety but differs in its overall structure and properties.
Disodium 4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Another related compound with distinct structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and physical properties.
Eigenschaften
CAS-Nummer |
67905-53-7 |
|---|---|
Molekularformel |
C19H9Cl2N3Na2O8S2 |
Molekulargewicht |
588.3 g/mol |
IUPAC-Name |
disodium;4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H11Cl2N3O8S2.2Na/c20-17-18(21)23-13-5-8(1-2-12(13)22-17)19(26)24-14-6-10(33(27,28)29)3-9-4-11(34(30,31)32)7-15(25)16(9)14;;/h1-7,25H,(H,24,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI-Schlüssel |
FXZLQOBYWBJERC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)

![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

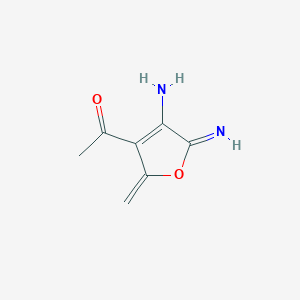
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
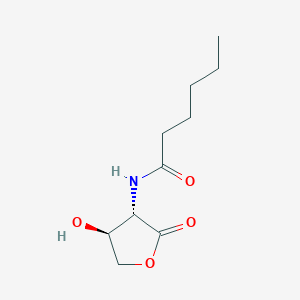

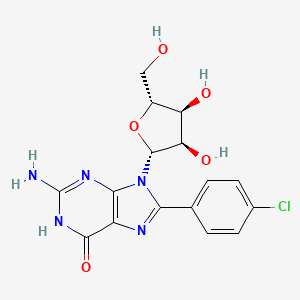
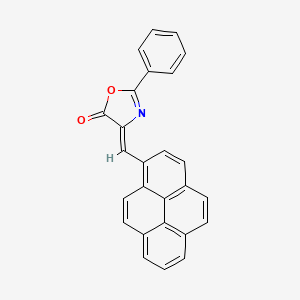

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
